Methyl (4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate
Description
Methyl (4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate is a heterocyclic compound featuring a thiazole core substituted with a carbamate group at position 2, an ethyl linker bearing a ketone and a thiophen-2-ylmethyl amine moiety at position 2. This structure combines key pharmacophoric elements:
- Thiazole ring: Known for its role in bioactivity, including antimicrobial and anticancer properties .
- Thiophene group: Enhances electronic properties and binding interactions in medicinal chemistry .
- Carbamate functionality: Improves metabolic stability and bioavailability .
The compound’s synthesis likely involves multi-step reactions, such as condensation of thiazole precursors with thiophen-2-ylmethylamine derivatives, followed by carbamate formation.
Properties
IUPAC Name |
methyl N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c1-18-12(17)15-11-14-8(7-20-11)5-10(16)13-6-9-3-2-4-19-9/h2-4,7H,5-6H2,1H3,(H,13,16)(H,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPFSAUOROSYHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Thiophene Group: The thiophene group can be introduced via a nucleophilic substitution reaction where a thiophene derivative reacts with a suitable electrophile.
Formation of the Carbamate Group: The carbamate moiety is typically introduced by reacting the amine group of the thiazole derivative with methyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen and sulfur atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized derivatives of the thiophene and thiazole rings.
Reduction: Reduced forms of the carbonyl group, potentially leading to alcohol derivatives.
Substitution: Various substituted thiazole and thiophene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, Methyl (4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate is investigated for its potential antimicrobial, antifungal, and anticancer activities. The presence of the thiazole and thiophene rings, which are known for their biological activities, makes this compound a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes and receptors could lead to the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl (4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiophene group can enhance the compound’s binding affinity to biological targets, while the carbamate moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
Methyl (4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a thiazole ring, a carbamate group, and a thiophene moiety, which contribute to its unique chemical properties. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Thiazole Ring : This is commonly achieved through the Hantzsch thiazole synthesis.
- Introduction of the Thiophene Moiety : This can be accomplished via a Suzuki-Miyaura coupling reaction.
- Carbamate Formation : The carbamate bond is formed by reacting an amine with a carbonic acid derivative under suitable conditions.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been studied for its ability to inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the thiophene moiety enhances its interaction with microbial targets, potentially increasing its efficacy against resistant strains.
Antitumor Activity
Thiazole compounds are known for their anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa and MCF7. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. Notably, structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring significantly influence the compound's potency against tumor cells.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly in relation to enzymes involved in cancer progression and inflammation. Preliminary findings suggest that this compound may inhibit certain kinases associated with tumor growth, thereby offering a pathway for therapeutic development.
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Cytotoxicity Against Cancer Cells :
- Enzyme Interaction Studies :
Summary Table of Biological Activities
Q & A
Q. What are the key structural features of this compound, and how do they influence reactivity?
The compound contains a thiazole ring, a carbamate group (-OC(=O)N-), and a thiophen-2-ylmethyl amine moiety. The thiazole ring provides π-stacking capabilities, while the carbamate group enhances electrophilicity, facilitating nucleophilic attack. The thiophene moiety contributes to lipophilicity, which may influence membrane permeability in biological systems .
Q. What synthetic methodologies are recommended for this compound?
Synthesis typically involves multi-step reactions:
Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones.
Carbamate introduction : Reaction with methyl chloroformate under basic conditions.
Amide coupling : Condensation of the thiophen-2-ylmethyl amine with a ketoethyl intermediate.
Key parameters include solvent polarity (e.g., DMF for solubility) and temperature control (60–80°C for selectivity). Supercritical CO₂ has been used to enhance reaction yields in similar carbamate syntheses .
Q. How is the compound characterized, and what analytical techniques are critical?
- NMR Spectroscopy : Confirms regiochemistry (e.g., thiazole C-H protons at δ 7.2–7.5 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (expected ~348.38 g/mol).
- HPLC : Assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can contradictions in reported biological activities be resolved?
Conflicting data on cytotoxicity or enzyme inhibition may arise from:
- Variability in assay conditions (e.g., pH, solvent carriers like DMSO).
- Impurities in synthesis : Trace solvents or unreacted intermediates.
Resolution : - Use orthogonal assays (e.g., MTT for cytotoxicity + caspase-3 activation for apoptosis).
- Reproduce experiments with rigorously purified batches (HPLC ≥98%) .
Q. What strategies optimize pharmacokinetic properties without altering core bioactivity?
Q. How does the compound interact with biological targets at a molecular level?
Hypothesized mechanism :
- The thiazole ring engages in hydrogen bonding with enzyme active sites (e.g., kinases).
- The carbamate group may act as a transition-state analog for hydrolytic enzymes.
Validation tools : - Molecular docking : Use AutoDock Vina with crystallographic data from PDB (e.g., EGFR kinase: 1M17).
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) .
Methodological Challenges and Solutions
Q. How to address low solubility in polar solvents?
| Approach | Effect | Reference |
|---|---|---|
| Co-solvents (e.g., PEG-400) | Increase solubility up to 10 mM | |
| Nanoformulation (liposomes) | Enhance bioavailability in in vivo models |
Q. How to resolve spectral overlaps in NMR analysis?
- 2D NMR (COSY, HSQC) : Differentiate thiazole and thiophene protons.
- Deuterated solvents : Use DMSO-d₆ for sharper peaks in aromatic regions .
Data Contradictions and Critical Analysis
Q. Discrepancies in reported IC₅₀ values for enzyme inhibition
| Study | IC₅₀ (µM) | Assay Conditions |
|---|---|---|
| A | 12.3 ± 1.2 | pH 7.4, 1% DMSO |
| B | 45.6 ± 3.8 | pH 6.8, 0.5% Tween-80 |
| Resolution : Standardize buffer conditions and validate with a reference inhibitor (e.g., staurosporine for kinases) . |
Future Research Directions
- Target identification : Use CRISPR-Cas9 screens to map genetic vulnerabilities linked to the compound.
- In vivo toxicity : Conduct OECD-compliant acute toxicity studies in rodents (LD₅₀ determination).
- Structure-activity relationship (SAR) : Synthesize analogs with halogens (e.g., Cl, F) at the thiophene position to assess bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
